molecular formula C17H13F3N2O4S B2968491 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide CAS No. 899996-63-5

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2968491
CAS No.: 899996-63-5
M. Wt: 398.36
InChI Key: KISXNHQGBSVTLG-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide is a complex organic compound featuring distinct functional groups, such as an isothiazolone ring, a trifluoromethyl-substituted phenyl group, and an amide linkage. This structural complexity is likely indicative of its potential diverse reactivity and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis often begins with the preparation of the isothiazolone core. This can be achieved via the cyclization of o-aminothiophenol derivatives with carbonyl compounds under oxidative conditions.

  • Step 2: : Subsequent oxidation of the isothiazolone ring typically involves reagents like hydrogen peroxide or m-chloroperoxybenzoic acid, producing the sulfonyl compound.

  • Step 3: : The amide bond formation between the sulfonyl isothiazolone and 3-(trifluoromethyl)aniline derivative may proceed through standard amidation protocols, often utilizing coupling reagents such as EDCI or DCC.

Industrial Production Methods: : Industrial production could follow similar synthetic routes but scaled up with optimizations for yield and purity. Parameters like temperature, pressure, and solvent systems would be meticulously controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfonyl group can undergo further oxidation to form sulfonic acids under strong oxidizing conditions.

  • Substitution: : Electrophilic substitution on the phenyl ring due to the electron-withdrawing trifluoromethyl group.

  • Reduction: : The amide functionality can be reduced to corresponding amines or alcohols using strong reducing agents like LiAlH4.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Coupling agents: : EDCI, DCC for amidation.

  • Reducing agents: : Lithium aluminum hydride for reduction reactions.

Major Products

  • Sulfonic acids: , Amides , Amines , and Alcohols depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide finds applications across various domains:

  • Chemistry: : As a building block in the synthesis of complex molecules.

  • Biology: : Investigating its potential as an antimicrobial agent due to the presence of the sulfonyl group.

  • Medicine: : Possible precursor for drug candidates targeting specific enzymes or receptors.

  • Industry: : Used in material science for developing specialized polymers or coatings due to its unique structural properties.

Mechanism of Action

The compound’s mechanism of action can be multifaceted:

  • Molecular Targets: : Likely to target enzymatic functions due to its ability to form stable complexes with proteins, particularly those involving sulfur interactions.

  • Pathways Involved: : Could modulate oxidative stress pathways or protein synthesis inhibition, depending on its specific binding and reactivity with biological macromolecules.

Comparison with Similar Compounds

Unique Attributes

  • Trifluoromethyl Group: : Confers unique electronic properties influencing reactivity and biological activity.

  • Isothiazolone Core: : Provides a basis for potent biological activity against a range of pathogens.

Similar Compounds

  • 2-(1,1-dioxido-3-oxobenzo[d]isothiazolyl)-based compounds: : Often used for their antimicrobial properties.

  • Trifluoromethyl phenyl derivatives: : Common in pharmaceuticals for enhancing drug potency and stability.

Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)propanamide with its analogs highlights its unique combination of functional groups, making it a versatile candidate in both research and industrial applications.

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O4S/c1-10(15(23)21-12-6-4-5-11(9-12)17(18,19)20)22-16(24)13-7-2-3-8-14(13)27(22,25)26/h2-10H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISXNHQGBSVTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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